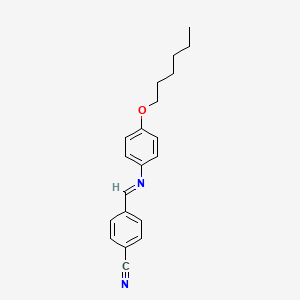

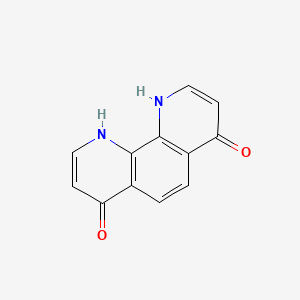

pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2

描述

PGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2, also known as Growth Hormone-Releasing Peptide-2 (GHRP-2), is a synthetic peptide that has been extensively studied for its potential applications in scientific research. GHRP-2 is a member of the growth hormone-releasing peptide family, which stimulates the release of growth hormone from the pituitary gland.

科学研究应用

Crustacean Pigmentary-Effector Hormones

This peptide is related to the family of crustacean pigmentary-effector hormones, which are involved in the regulation of integumental color changes and eye pigment movements in crustaceans . The hormones in this family, including RPCH (red pigment-concentrating hormone) and PDH (pigment-dispersing hormone) , play crucial roles in the adaptive photomechanical changes in the compound eyes of crustaceans, influencing their ability to display rapidly reversible integumental color changes.

Neuropeptide Evolution

The peptide is structurally similar to neuropeptides in the adipokinetic hormone (AKH) family, which provides an excellent opportunity to investigate neuropeptide evolution . These hormones are among the first of an extensive family of structurally similar arthropod hormones and neuroregulators, offering insights into the evolutionary relationships among peptides across different species.

Neurosecretory Cell Function

In locusts, peptides similar to pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 are synthesized by neurosecretory cells of the corpora cardiaca. These cells constitute a ‘peptide factory,’ synthesizing multiple peptides that influence metabolism and other physiological functions .

Metabolic Regulation

Related peptides in the AKH family largely influence metabolism in insects. The study of these peptides can provide insights into the metabolic pathways and regulatory mechanisms in arthropods, which can be extrapolated to understand similar pathways in other organisms .

Biological Rhythms Regulation

Peptides in the PDH/PDF (pigment-dispersing factor) family, which are structurally related to pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 , serve as transmitters of circadian signals. They play a role in the regulation of biological rhythms in insects, which is a critical aspect of chronobiology research .

Hormonal Signaling Pathways

The peptide’s similarity to hormones that regulate pigment dispersion in chromatophores suggests its potential application in studying hormonal signaling pathways. Understanding these pathways can lead to the development of novel therapeutic strategies for conditions influenced by hormonal imbalances .

Peptide Receptor Interaction

Research into peptides like pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 can shed light on the interaction between peptides and their membrane receptors. This is crucial for the development of peptide-based drugs that target specific receptors involved in various diseases .

Synthetic Peptide Production

The compound is available for experimental and research use, indicating its application in the synthesis of peptides for various research purposes. This includes the study of peptide structure, function, and its potential therapeutic applications .

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H65N11O14/c1-23(2)16-31(52-41(66)30-14-15-37(64)51-30)42(67)57-38(24(3)61)46(71)54-32(17-26-10-6-5-7-11-26)43(68)58-39(25(4)62)47(72)56-35(22-60)45(70)55-34(21-59)44(69)53-33(40(65)50-20-36(48)63)18-27-19-49-29-13-9-8-12-28(27)29/h5-13,19,23-25,30-35,38-39,49,59-62H,14-18,20-22H2,1-4H3,(H2,48,63)(H,50,65)(H,51,64)(H,52,66)(H,53,69)(H,54,71)(H,55,70)(H,56,72)(H,57,67)(H,58,68)/t24-,25-,30+,31+,32+,33+,34+,35+,38+,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRLBCPURJXBDR-FBTAWAAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H65N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1008.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1H-Indol-3-YL-acetyl]valine acid](/img/structure/B1583827.png)

![1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene](/img/structure/B1583832.png)